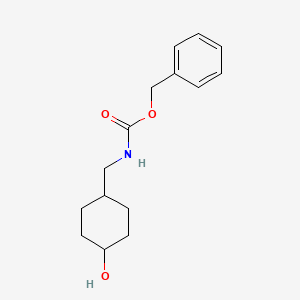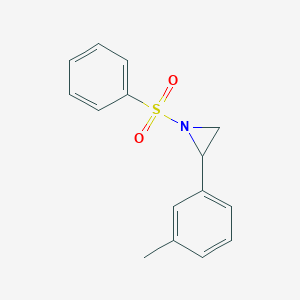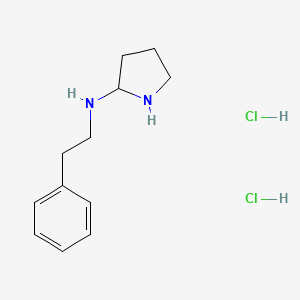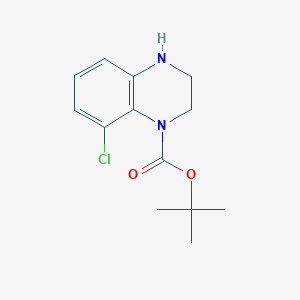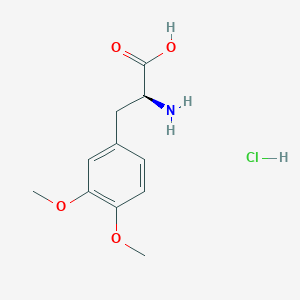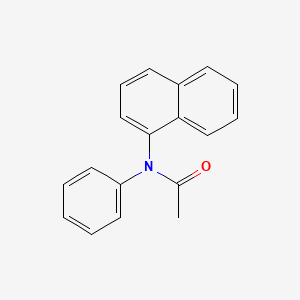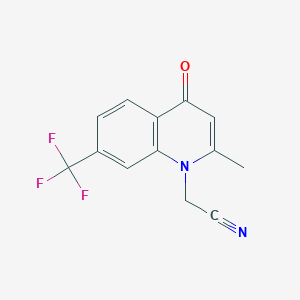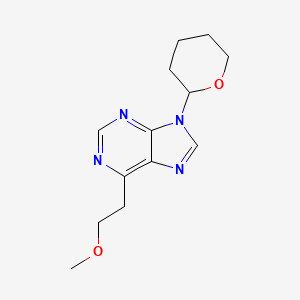
6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methoxyethyl group and a tetrahydropyran ring attached to the purine core.
準備方法
The synthesis of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl bromide, followed by the introduction of the tetrahydropyran group through a cyclization reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
化学反応の分析
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl or tetrahydropyran groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
科学的研究の応用
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
類似化合物との比較
Similar compounds to 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine include other purine derivatives with different substituents. Examples include:
- 6-(2-hydroxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-ethoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-methoxyethyl)-9-(tetrahydro-2H-furan-2-yl)-9H-purine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
特性
CAS番号 |
920503-19-1 |
|---|---|
分子式 |
C13H18N4O2 |
分子量 |
262.31 g/mol |
IUPAC名 |
6-(2-methoxyethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C13H18N4O2/c1-18-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-19-11/h8-9,11H,2-7H2,1H3 |
InChIキー |
STFQXHYTLDVRSZ-UHFFFAOYSA-N |
正規SMILES |
COCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)
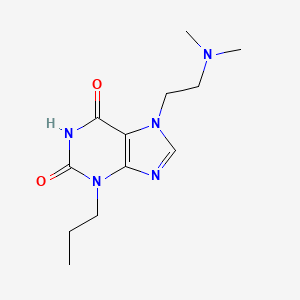
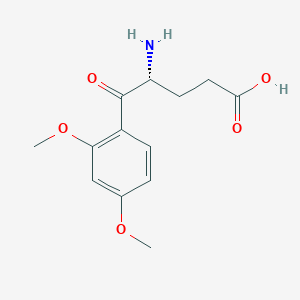
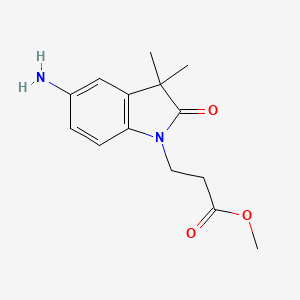
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
